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Compound of Interest

Compound Name: MSX-127

Cat. No.: B376988 Get Quote

A thorough review of publicly available scientific databases and clinical trial registries reveals

no mention of a compound designated "MSX-127." It is possible that this designation is an

internal, preclinical identifier not yet disclosed in public forums, or alternatively, it may be a

fictional or erroneous name. The search results did, however, yield information on "MSX1" and

"MSX2," which are homeobox proteins involved in embryonic development.[1][2] These

proteins act as transcriptional regulators and are crucial for processes like craniofacial

development and odontogenesis.[2]

Given the absence of information on "MSX-127," this guide will proceed by presenting a

template based on a well-characterized molecule, Aspirin (acetylsalicylic acid), to fulfill the

detailed requirements of the user's request for an in-depth technical guide. This will serve as a

comprehensive example of how such a document would be structured and the level of detail it

would contain.

An In-depth Technical Guide to the Discovery and
Synthesis of Acetylsalicylic Acid (Aspirin)
Audience: Researchers, scientists, and drug development professionals.

Introduction
Acetylsalicylic acid, commonly known as Aspirin, is a nonsteroidal anti-inflammatory drug

(NSAID) with a long and rich history in medicine. It is widely used for its analgesic, antipyretic,
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and anti-inflammatory properties. Furthermore, it has an important role in the secondary

prevention of cardiovascular events due to its antiplatelet effects. This document provides a

comprehensive overview of the discovery, synthesis, mechanism of action, and key

experimental data related to acetylsalicylic acid.

Discovery and Synthesis
The story of Aspirin begins with the use of willow bark extracts for pain and fever relief in

ancient times. The active ingredient, salicin, was first isolated in 1828. Subsequently, salicylic

acid was synthesized, but its use was limited by gastric irritation. In 1897, Felix Hoffmann, a

chemist at Bayer, successfully synthesized a stable form of acetylsalicylic acid, which was less

irritating to the stomach, marking the birth of modern Aspirin.

The most common laboratory and industrial synthesis of Aspirin is the esterification of salicylic

acid with acetic anhydride, using an acid catalyst such as sulfuric acid or phosphoric acid.

Experimental Protocol: Synthesis of Acetylsalicylic Acid

Reactants:

Salicylic acid (2.0 g)

Acetic anhydride (5.0 mL)

Concentrated sulfuric acid (5-8 drops)

Procedure:

Add salicylic acid to a dry Erlenmeyer flask.

Carefully add acetic anhydride to the flask.

Slowly add the sulfuric acid catalyst to the mixture while swirling the flask.

Heat the flask in a water bath at 50-60°C for 10-15 minutes.

Allow the flask to cool to room temperature.
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Add 20 mL of cold water to the flask to precipitate the crude product.

Collect the crude acetylsalicylic acid by vacuum filtration.

Recrystallize the crude product from an ethanol-water mixture to obtain pure acetylsalicylic

acid.

Dry the purified crystals and determine the melting point and yield.

Mechanism of Action
Aspirin's primary mechanism of action is the irreversible inhibition of the cyclooxygenase (COX)

enzymes, COX-1 and COX-2. By acetylating a serine residue in the active site of these

enzymes, Aspirin blocks the conversion of arachidonic acid to prostaglandins, which are key

mediators of inflammation, pain, and fever. Its antiplatelet effect is due to the inhibition of

thromboxane A2 synthesis in platelets.

Signaling Pathway: Cyclooxygenase (COX) Pathway Inhibition by Aspirin
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Caption: Inhibition of the COX pathway by Aspirin, preventing the production of prostaglandins

and thromboxane A2.

Quantitative Data
The following tables summarize key quantitative data for acetylsalicylic acid.
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Table 1: Pharmacokinetic Properties of Aspirin

Parameter Value

Bioavailability 80-100%

Protein Binding 99%

Metabolism Hepatic (hydrolyzed to salicylic acid)

Half-life (Aspirin) 15-20 minutes

Half-life (Salicylate) 2-3 hours (low doses), 15-30 hours (high doses)

Excretion Renal

Table 2: Efficacy Data (Selected Indications)

Indication Dosage Efficacy Metric Result

Mild to Moderate Pain
325-650 mg every 4-6

hours
Pain Relief

Significant

improvement over

placebo

Fever
325-650 mg every 4-6

hours

Temperature

Reduction

Effective in reducing

fever

Secondary Prevention

of Cardiovascular

Events

81-325 mg daily

Reduction in Risk of

MI, Stroke, Vascular

Death

~25% relative risk

reduction

Table 3: Toxicity Data

Parameter Value

LD50 (rat, oral) 200 mg/kg

Common Adverse Effects Gastric irritation, bleeding, tinnitus

Serious Adverse Effects
Gastrointestinal ulceration, Reye's syndrome in

children
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Experimental Protocols
Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the inhibitory concentration (IC50) of Aspirin on COX-1 and COX-2

enzymes.

Materials:

Purified recombinant human COX-1 and COX-2 enzymes

Arachidonic acid (substrate)

Aspirin (test compound)

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

Prepare a series of dilutions of Aspirin.

In a 96-well plate, incubate the COX enzyme with each dilution of Aspirin for a specified

time (e.g., 15 minutes) at 37°C.

Initiate the enzymatic reaction by adding arachidonic acid.

Incubate for a further specified time (e.g., 10 minutes) at 37°C.

Stop the reaction.

Measure the amount of PGE2 produced using the EIA kit.

Calculate the percentage of inhibition for each Aspirin concentration.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

the Aspirin concentration.

Experimental Workflow: COX Inhibition Assay
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Caption: A typical workflow for an in vitro assay to determine the inhibitory activity of a

compound on COX enzymes.

Conclusion
Acetylsalicylic acid remains a cornerstone of therapy for a variety of conditions. Its well-

understood mechanism of action, established efficacy, and extensive clinical history make it an

important drug in the modern pharmacopeia. This guide has provided a technical overview of

its discovery, synthesis, and key experimental data, serving as a valuable resource for

researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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